2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
Brand Name:
Vulcanchem
CAS No.:
178937-98-9
VCID:
VC20928216
InChI:
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22)
SMILES:
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2
Molecular Formula:
C18H19N3O3
Molecular Weight:
325.4 g/mol
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
CAS No.: 178937-98-9
Cat. No.: VC20928216
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178937-98-9 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | ATYNISBFRAFGCF-UHFFFAOYSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
| SMILES | CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator